2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine

Cancer Research Cytotoxicity Antiproliferative Activity

Researchers requiring selective cytotoxic building blocks often face the challenge of sourcing compounds with verified, unique selectivity profiles. This dual-halogen allylamine addresses the gap between generic synthons and validated leads. - MCF7 selectivity: Exhibits ~70-fold selectivity for MCF7 breast cancer cells over HEPG2 cells, enabling targeted library design. - Synthetic versatility: The 2-bromoallyl handle permits Pd-catalyzed cross-coupling or cyclocarbonylation to β-lactams and heterocycles. - Negative control utility: Weak MAO-A inhibition (IC50 35.1 µM) supports its use as a benchmark in enzymatic assays. Supplied with >95% purity, this compound streamlines procurement for hit-to-lead chemistry.

Molecular Formula C10H11BrClN
Molecular Weight 260.56
CAS No. 1178438-59-9
Cat. No. B2445341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine
CAS1178438-59-9
Molecular FormulaC10H11BrClN
Molecular Weight260.56
Structural Identifiers
SMILESC=C(CNCC1=CC=C(C=C1)Cl)Br
InChIInChI=1S/C10H11BrClN/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,13H,1,6-7H2
InChIKeyBREWGQVJPIVGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-chlorobenzyl)prop-2-en-1-amine: Allylamine for Synthesis & Screening


2-Bromo-N-(4-chlorobenzyl)prop-2-en-1-amine (C10H11BrClN, MW 260.56 g/mol) is a secondary allylamine derivative bearing a 2-bromoallyl moiety and a 4-chlorobenzyl substituent . This structural framework positions it as a potential synthetic building block for medicinal chemistry and a candidate for biological activity profiling . The compound is commercially available in research-grade purity (e.g., 95%+) and is utilized in early-stage drug discovery campaigns and chemical biology studies.

2-Bromo-N-(4-chlorobenzyl)prop-2-en-1-amine vs. Simple Allylamines


Generic substitution of 2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine with simpler analogs like allylamine or N-benzyl derivatives is not advisable due to its distinct dual-halogen architecture . The combination of a reactive 2-bromoallyl group and a lipophilic 4-chlorobenzyl substituent confers unique reactivity and potential bioactivity that cannot be replicated by monosubstituted analogs . Furthermore, available biological activity data, though limited, suggest that the presence of both halogens is critical for achieving cytotoxic effects, with simpler de-bromo or de-chloro variants lacking comparable activity .

2-Bromo-N-(4-chlorobenzyl)prop-2-en-1-amine: Differentiation Data


Cytotoxicity: MCF7 vs. HEPG2

The compound exhibits differential cytotoxicity in human cancer cell lines, with a reported IC50 of 1.21 µM against MCF7 breast adenocarcinoma cells compared to 86 µM against HEPG2 hepatocellular carcinoma cells . This approximately 70-fold selectivity for the breast cancer line suggests potential for targeted development. The data originate from a vendor source and are not peer-reviewed; however, they provide a quantitative starting point for further validation.

Cancer Research Cytotoxicity Antiproliferative Activity

MAO-A Inhibitory Activity

In bovine brain mitochondrial assays, 2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine shows weak inhibition of MAO-A with an IC50 of 35.1 µM [1]. This value is orders of magnitude higher than that of potent MAO-A inhibitors, indicating it is not a viable lead for MAO-A-targeted therapeutics. However, it provides a baseline for structure-activity relationship studies around the 2-bromoallylamine core.

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Palladium-Catalyzed Transformations

The 2-bromoallyl moiety serves as a versatile synthetic handle for palladium-catalyzed transformations, including cyclocarbonylation to form β-lactams [1] and Buchwald-Hartwig aminations [2]. While no direct comparator data exist for this specific compound, related 2-bromoallylamines undergo Pd(0)-catalyzed cyclocarbonylation in good yields to produce azetidin-2-ones [1], which are precursors to monocyclic β-lactam antibiotics. The presence of the 4-chlorobenzyl group may influence reaction outcomes due to steric and electronic effects, necessitating optimization but also offering opportunities for selective functionalization.

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-N-(4-chlorobenzyl)prop-2-en-1-amine: Key Applications


Breast Cancer Anticancer Screening

Based on the observed ~70-fold selectivity for MCF7 cells over HEPG2 cells , this compound may be prioritized for inclusion in anticancer compound libraries targeting breast cancer phenotypes. The data, while preliminary, can inform initial hit selection and guide follow-up in MCF7-based mechanistic studies.

Negative Control for MAO-A Assays

With an MAO-A IC50 of 35.1 µM , the compound exhibits very weak inhibition and can serve as a negative control in MAO-A enzymatic assays, helping to benchmark the activity of more potent inhibitors.

Palladium-Catalyzed Scaffold Diversification

The 2-bromoallyl group enables Pd-catalyzed cross-coupling and cyclocarbonylation reactions , allowing medicinal chemists to elaborate the core structure into β-lactams, allylic amines, or other heterocycles. This positions the compound as a strategic intermediate in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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